Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate is an organic compound with the molecular formula C₉H₁₀BrNO₂S and a molecular weight of 276.15 g/mol . This compound is characterized by the presence of a bromopyridine ring attached to a sulfanyl acetate group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate typically involves the reaction of 6-bromopyridine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the ester group.
Scientific Research Applications
Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate depends on its specific applicationThe bromopyridine ring and sulfanyl acetate moiety can participate in binding interactions, influencing the activity of target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(6-chloropyridin-2-yl)sulfanyl]acetate: Similar structure with a chlorine atom instead of bromine.
Ethyl 2-[(6-fluoropyridin-2-yl)sulfanyl]acetate: Similar structure with a fluorine atom instead of bromine.
Ethyl 2-[(6-iodopyridin-2-yl)sulfanyl]acetate: Similar structure with an iodine atom instead of bromine.
Uniqueness
Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound valuable in designing molecules with unique properties .
Properties
IUPAC Name |
ethyl 2-(6-bromopyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-14-8-5-3-4-7(10)11-8/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULONITWHOGVJAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343754-88-0 |
Source
|
Record name | ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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